molecular formula C12H13N3S B2822676 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine CAS No. 2097899-19-7

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine

Cat. No.: B2822676
CAS No.: 2097899-19-7
M. Wt: 231.32
InChI Key: IPXGOQPNVDLGBW-UHFFFAOYSA-N
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Description

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine is a complex organic compound that features a unique combination of a piperidine ring fused with a thiazolo-pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with appropriate reagents. One common method involves heating the reagents in toluene in the absence of an organic base, which affords the target products in yields ranging from 48% to 74% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolo-pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine is unique due to its specific combination of a piperidine ring with a thiazolo-pyridine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylidenepiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9-3-2-6-15(8-9)12-14-10-7-13-5-4-11(10)16-12/h4-5,7H,1-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXGOQPNVDLGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C2=NC3=C(S2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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